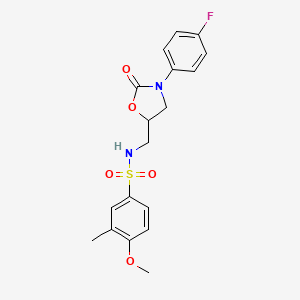

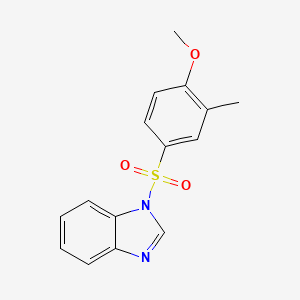

![molecular formula C15H16N4O2 B3010915 (Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 305355-20-8](/img/structure/B3010915.png)

(Z)-N'-(3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles serve as a core element in various sectors of the chemical industry, including medicine and agriculture .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazole derivatives are characterized by their stability and reactivity in various chemical reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization Compounds with structural similarities, such as derivatives of pyrazole and carbohydrazide, have been synthesized and characterized to understand their chemical and physical properties. For example, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been synthesized and subjected to spectroscopic studies and molecular docking to explore its potential as an anti-diabetic agent (Karrouchi et al., 2021). This compound's synthesis involves multiple steps, including the formation of a hydrazonoic group, characterized by FT-IR, 1H & 13C NMR, and ESI-MS methods.

Antimicrobial and Antitumor Activity Similar compounds have been investigated for their antimicrobial and antitumor activities. The structural motifs of benzylidene-carbohydrazide derivatives have been linked to potential antimicrobial properties against a range of pathogens, suggesting their application in developing new antimicrobial agents. Furthermore, the antitumor activity of pyrazole and carbohydrazide derivatives has been explored, indicating their potential use in designing anticancer drugs. For instance, derivatives containing pyrazoles have been developed and tested for tumor cell-growth inhibition, showcasing their potential in anticancer therapy (Farghaly, 2010).

Cytotoxicity and Antibacterial Studies Research into N-heterocyclic carbene-silver complexes, which include structures similar to the target compound, has shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These complexes have also been investigated for their cytotoxicity against various cancer cell lines, providing a basis for further exploration of related compounds in the treatment of bacterial infections and cancer (Patil et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of this compound is tyrosinase , a key enzyme involved in melanogenesis . Tyrosinase catalyzes the initial rate-limiting steps of melanin synthesis, making it a potent pharmacological target for the treatment of melanin overproduction .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . It exhibits a greater inhibitory effect and potency than kojic acid, a widely-known tyrosinase inhibitor . The compound’s interaction with tyrosinase is based on in silico docking simulation, where it showed a greater binding affinity than kojic acid .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting tyrosinase . Melanogenesis is a complex biochemical process that includes melanin production and distribution to skin, hair follicles, and eyes where melanocytes, or pigment-producing cells, are localized . By inhibiting tyrosinase, the compound suppresses melanin production .

Result of Action

The compound’s action results in the suppression of melanin production via the inhibition of tyrosinase activity . This leads to a reduction in melanin content, as demonstrated in B16F10 melanoma cells . Therefore, it could potentially be used as a therapeutic agent for preventing melanogenesis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(Z)-(3-methoxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-21-11-5-2-4-10(8-11)9-16-19-15(20)14-12-6-3-7-13(12)17-18-14/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)(H,19,20)/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGSPJHVGNJQLA-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NNC(=O)C2=NNC3=C2CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=N\NC(=O)C2=NNC3=C2CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3010839.png)

![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)

![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3010849.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3010850.png)

![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010851.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3010853.png)